2-Chloro-N-(2-chloroethyl)-N-(cyclopropylmethyl)ethanamine hydrochloride is characterized by its complex structure, which includes a cyclopropylmethyl group and two chloroethyl moieties. The compound has the molecular formula C₈H₁₃Cl₂N·HCl and a molecular weight of approximately 202.06 g/mol . It is typically encountered as a hydrochloride salt, which enhances its solubility in water.
The specific conditions, such as temperature and solvent choice, can significantly affect the yield and purity of the final product .
The synthesis of 2-Chloro-N-(2-chloroethyl)-N-(cyclopropylmethyl)ethanamine hydrochloride can be achieved through various methods:
Interaction studies are essential for understanding how 2-Chloro-N-(2-chloroethyl)-N-(cyclopropylmethyl)ethanamine hydrochloride interacts with biological systems. This includes:
Several compounds share structural similarities with 2-Chloro-N-(2-chloroethyl)-N-(cyclopropylmethyl)ethanamine hydrochloride. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 1-(2-Chloroethyl)piperidine hydrochloride | 2008-75-5 | 0.87 |
| 1-(2-Chloroethyl)azepane hydrochloride | 26487-67-2 | 0.91 |
| 1-(3-Chloropropyl)pyrrolidine hydrochloride | 57616-69-0 | 0.83 |
| N-(2-Chloroethyl)ethanamine hydrochloride | 4535-87-9 | 0.80 |
These compounds often exhibit similar biological activities but may differ in their pharmacokinetic profiles or specific interactions with biological targets, highlighting the uniqueness of 2-Chloro-N-(2-chloroethyl)-N-(cyclopropylmethyl)ethanamine hydrochloride in its potential applications .
The compound is rigorously classified within the nitrogen mustard family due to its bis(2-chloroethyl)amine core. Key identifiers include:
The cyclopropylmethyl group’s inclusion positions this compound within a specialized subclass of nitrogen mustards, where alkyl substituents are replaced with cyclic or branched structures to modulate pharmacokinetic properties.
The development of cyclopropylmethyl-substituted nitrogen mustards emerged from efforts to optimize the therapeutic index of classical agents. While early nitrogen mustards like HN2 (mechlorethamine) demonstrated antitumor activity, their nonspecific alkylation of DNA and proteins limited clinical utility due to severe toxicity.
In the late 20th century, researchers explored structural modifications to improve selectivity. The introduction of cyclopropylmethyl groups aimed to:
This compound’s synthesis aligns with broader trends in nitrogen mustard derivatization, exemplified by agents like bendamustine, which incorporates benzimidazolyl groups to enhance specificity.
2-Chloro-N-(2-chloroethyl)-N-(cyclopropylmethyl)ethanamine hydrochloride belongs to the N-alkylated nitrogen mustard subclass. Its taxonomy is defined by:
| Category | Description |
|---|---|
| Core Structure | Bis(2-chloroethyl)amine backbone with a cyclopropylmethyl substituent |
| Functional Groups | Two 2-chloroethyl chains, one cyclopropylmethyl group, and a hydrochloride counterion |
| Reactivity | Alkylation of nucleophilic sites (e.g., guanine N7) via aziridinium ion formation |
Structurally related compounds include:
The cyclopropylmethyl group distinguishes this compound from linear alkyl derivatives, potentially influencing solubility and membrane permeability.
This compound serves as a pharmaceutical intermediate and a model system for studying nitrogen mustard chemistry. Key research applications include:
It is employed in the preparation of alkylating agents and cross-linking reagents. For example, its cyclopropylmethyl group may act as a precursor for introducing bicyclic or steroidal frameworks in drug candidates.
The compound’s reactivity toward DNA is critical for understanding interstrand cross-link formation. Its cyclopropylmethyl group may influence:
Researchers compare its biological effects with simpler nitrogen mustards to identify structure-activity relationships. For instance, cyclopropylmethyl groups may reduce hematotoxicity while maintaining antitumor efficacy.
2-Chloro-N-(2-chloroethyl)-N-(cyclopropylmethyl)ethanamine hydrochloride represents a tertiary amine hydrochloride salt with a distinctive molecular architecture incorporating two chloroethyl substituents and a cyclopropylmethyl group attached to the central nitrogen atom [1] [2] [3]. The compound exists as a hydrochloride salt, with the tertiary amine protonated and associated with a chloride anion.
The molecular configuration features a nitrogen atom serving as the central hub, bonded to two 2-chloroethyl chains and one cyclopropylmethyl substituent [1] [2]. The cyclopropyl ring contributes to the compound's unique stereochemical properties, as cyclopropane rings are known to exhibit distinctive conformational characteristics due to their constrained ring geometry [4] [5]. The presence of three chlorine atoms in the molecule, two as terminal substituents on the ethyl chains and one as the counterion in the hydrochloride salt, significantly influences the compound's physicochemical behavior.
The structural representation can be described through multiple molecular identifiers. The canonical SMILES notation "Cl.ClCCN(CC1CC1)CCCl" clearly illustrates the connectivity pattern, showing the chloride anion separated from the organic cation containing the tertiary ammonium center [1] [3]. The International Chemical Identifier (InChI) "InChI=1S/C8H15Cl2N.ClH/c9-3-5-11(6-4-10)7-8-1-2-8;/h8H,1-7H2;1H" provides a standardized representation that distinguishes between the organic component and the hydrogen chloride component [1] [3].
The nuclear magnetic resonance spectroscopic characteristics of 2-Chloro-N-(2-chloroethyl)-N-(cyclopropylmethyl)ethanamine hydrochloride can be predicted based on established chemical shift patterns for similar structural motifs. In proton nuclear magnetic resonance spectroscopy, the cyclopropyl protons are expected to appear as characteristic signals in the upfield region, typically around δ 0.2-1.2 parts per million [4] [5] [6]. The unique chemical shift of cyclopropane protons at approximately δ 0.22 parts per million results from the aromatic-like ring current effects within the three-membered ring system [4] [6].
The chloroethyl chain protons would be anticipated to resonate in the deshielded region characteristic of protons adjacent to electronegative chlorine atoms, typically appearing at δ 3-4 parts per million [5]. The methylene protons directly attached to nitrogen would exhibit chemical shifts in the range of δ 2.2-2.9 parts per million, consistent with α-protons in aliphatic amines that experience deshielding from the electron-withdrawing nitrogen atom [7].
For the cyclopropylmethyl substituent, the methylene bridge connecting the cyclopropyl ring to the nitrogen would be expected to show intermediate chemical shifts, typically around δ 2.5-3.5 parts per million [8]. The formation of the hydrochloride salt would result in additional deshielding of protons proximal to the protonated nitrogen center, potentially shifting these signals further downfield compared to the free base form.
Mass spectrometric analysis of 2-Chloro-N-(2-chloroethyl)-N-(cyclopropylmethyl)ethanamine hydrochloride would reveal characteristic fragmentation patterns reflective of its molecular structure. The molecular ion peak would appear at mass-to-charge ratio 232.58, corresponding to the complete molecular formula C₈H₁₆Cl₃N [1] [2] [3]. The presence of three chlorine atoms would generate a distinctive isotope pattern in the mass spectrum, as chlorine-35 and chlorine-37 isotopes would create multiple peaks with characteristic intensity ratios.
Common fragmentation pathways would likely include loss of chloride groups, generating fragment ions at lower mass-to-charge ratios [9] [10]. The cyclopropylmethyl moiety might undergo characteristic ring-opening fragmentation, a well-documented behavior of cyclopropyl-containing compounds under mass spectrometric conditions. The tertiary amine structure would be prone to alpha-cleavage reactions, potentially generating fragments corresponding to the individual alkyl substituents attached to nitrogen.
Infrared spectroscopic analysis would reveal characteristic absorption bands corresponding to the functional groups present in 2-Chloro-N-(2-chloroethyl)-N-(cyclopropylmethyl)ethanamine hydrochloride. The tertiary amine hydrochloride salt would exhibit characteristic nitrogen-hydrogen stretching vibrations in the region of 2400-3000 cm⁻¹, broader than those observed for free amines due to hydrogen bonding interactions with the chloride anion [11].
Carbon-hydrogen stretching vibrations would appear in the typical alkyl region around 2800-3000 cm⁻¹, with the cyclopropyl carbon-hydrogen bonds potentially showing slightly different frequencies due to the unique electronic environment of the strained three-membered ring. The carbon-chlorine stretching vibrations would be observed in the fingerprint region, typically around 600-800 cm⁻¹, with the exact frequency dependent on the local electronic environment of each carbon-chlorine bond.
The presence of the hydrochloride salt would be confirmed by characteristic broad absorption bands associated with the ionic interaction between the protonated amine and chloride anion, typically appearing as complex absorption patterns in the 1500-1700 cm⁻¹ region [11].
The molecular formula of 2-Chloro-N-(2-chloroethyl)-N-(cyclopropylmethyl)ethanamine hydrochloride is established as C₈H₁₆Cl₃N, with a corresponding molecular weight of 232.58 grams per mole [1] [2] [3]. This molecular weight accounts for the complete hydrochloride salt, including both the organic cation and the chloride anion. The exact mass, determined through high-resolution mass spectrometry techniques, is 231.03500 daltons [12].
The molecular formula reflects the structural composition of eight carbon atoms, sixteen hydrogen atoms, three chlorine atoms, and one nitrogen atom. The empirical formula corresponds directly to the molecular formula, as the compound does not exhibit molecular multiplicity. The molar mass calculation includes contributions from each constituent element according to their respective atomic masses and stoichiometric coefficients within the molecular structure.
The solubility characteristics of 2-Chloro-N-(2-chloroethyl)-N-(cyclopropylmethyl)ethanamine hydrochloride are influenced by its ionic nature as a hydrochloride salt and the hydrophobic character of its organic substituents. As a quaternary ammonium salt, the compound would be expected to exhibit enhanced water solubility compared to the corresponding free base form. The presence of the chloride counterion facilitates dissolution in polar protic solvents through ion-dipole interactions and hydrogen bonding.
The calculated partition coefficient (LogP) value of 2.97800 indicates moderate lipophilicity, suggesting the compound would exhibit intermediate solubility characteristics between highly polar and highly nonpolar solvent systems [12]. This LogP value reflects the balance between the hydrophilic ionic character of the ammonium chloride moiety and the hydrophobic contributions from the chloroethyl chains and cyclopropylmethyl substituent.
The polar surface area of 3.24000 Ų indicates a relatively small polar surface, consistent with the primarily aliphatic nature of the molecule with limited polar functional groups beyond the ionic center [12]. This small polar surface area suggests limited solubility in highly polar solvents but enhanced permeability across biological membranes compared to more polar compounds.
Crystallographic characterization of 2-Chloro-N-(2-chloroethyl)-N-(cyclopropylmethyl)ethanamine hydrochloride would provide detailed structural information regarding molecular packing, intermolecular interactions, and solid-state conformation. The compound's ability to form well-defined crystals, as evidenced by its characterization as a white powder with consistent physical properties, suggests an ordered crystalline lattice structure [14].
The hydrochloride salt formation would be expected to generate extensive hydrogen bonding networks within the crystal structure, with the protonated nitrogen center serving as a hydrogen bond donor to chloride anions and potentially to other acceptor sites within the crystal lattice [11]. These hydrogen bonding interactions would contribute significantly to the overall crystal stability and influence the compound's melting point and dissolution characteristics.
The presence of the cyclopropyl ring system would introduce specific steric constraints within the crystal packing arrangement. The rigid geometry of the three-membered ring would limit conformational flexibility and potentially generate specific intermolecular contact patterns that influence the overall crystal symmetry and space group assignment.
Chlorine atoms within the structure would participate in halogen bonding interactions, potentially creating additional stabilizing contacts within the crystal lattice. The three chlorine atoms present in the molecule would provide multiple sites for such interactions, contributing to the overall crystalline stability and potentially influencing the compound's physical properties such as density (1.151 g/cm³) and refractive index (1.504) [12].
The comprehensive synthesis of 2-Chloro-N-(2-chloroethyl)-N-(cyclopropylmethyl)ethanamine hydrochloride requires strategic planning encompassing retrosynthetic analysis, optimized synthetic routes, purification strategies, and scale-up considerations. This section provides detailed methodological approaches based on current pharmaceutical synthesis practices and literature findings.
The retrosynthetic analysis of 2-Chloro-N-(2-chloroethyl)-N-(cyclopropylmethyl)ethanamine hydrochloride follows systematic disconnection principles to identify feasible synthetic pathways [1] [2]. The target molecule can be deconstructed through strategic bond disconnections that correspond to reliable chemical transformations.
The primary retrosynthetic approach involves disconnecting the tertiary amine nitrogen center, which serves as the convergent point for three distinct alkyl fragments: two 2-chloroethyl groups and one cyclopropylmethyl group [2]. This disconnection strategy leads to the identification of cyclopropylmethylamine as the core nucleophilic synthon and 2-chloroethyl halides as the electrophilic alkylating agents.
Alternative retrosynthetic pathways involve sequential disconnections of the N-alkyl bonds, allowing for stepwise construction of the target molecule. The cyclopropylmethyl group represents a particularly important structural element due to its metabolic stability and unique pharmacological properties [3]. The retrosynthetic analysis must consider the availability of starting materials, reaction selectivity, and synthetic efficiency [2] [4].
The molecular formula C₈H₁₅Cl₂N indicates a molecular weight of 196.1 g/mol for the free base, with the hydrochloride salt having a molecular weight of 232.6 g/mol [5] [6]. This structural information guides the selection of appropriate synthetic methodologies and analytical validation approaches.
The synthesis of cyclopropylmethylamine derivatives follows established protocols for small ring-containing amines [8]. Multiple synthetic approaches have been developed for preparing cyclopropylmethylamine starting materials, including cyclopropanation of allylamine derivatives and reductive amination of cyclopropyl aldehydes [9].
The cyclopropanation approach involves treating allylamine derivatives with diazo compounds in the presence of transition metal catalysts such as palladium(II) acetate . This method achieves moderate yields of 40-50% under optimized conditions using dichloromethane as solvent at temperatures between -20°C and 0°C . Critical parameters include catalyst loading of 2-5 mol% palladium and strict temperature control to minimize side reactions .
Alternative cyclopropylmethylamine preparation methods include reductive amination of dicyclopropyl ketones using sodium cyanoborohydride in methanol . This approach provides higher yields of 60-70% but requires careful control of hydrogenation conditions to prevent over-reduction . The reaction typically proceeds at 80-100°C under 50-100 atm pressure using Raney nickel catalyst .
Direct alkylation strategies using cyclopropylmethylamine and cyclopropyl bromide in the presence of potassium carbonate achieve yields of 55-65% . The reaction proceeds via an SN2 mechanism using dimethylformamide as solvent at 80°C for 24 hours . Optimal stoichiometry involves a 1:1.2 ratio of amine to alkyl halide to minimize di-alkylation products .
Modern N-alkylation methodologies for pharmaceutical synthesis emphasize selectivity, efficiency, and environmental sustainability [10] [11] [12] [13]. The borrowing hydrogen methodology has emerged as a particularly attractive approach for N-alkylation reactions, utilizing alcohols as alkylating agents with water as the only byproduct [11] [12] [13].
Palladium(II) complexes bearing N-heterocyclic carbene ligands demonstrate excellent catalytic activity for N-alkylation reactions [11] [13]. These catalysts operate at low loadings of 0.1 mol% and tolerate a broad range of aromatic and aliphatic substrates [11]. The reaction mechanism involves initial alcohol dehydrogenation, imine formation, and subsequent reduction to the desired N-alkylated product [13].
Iridium(III) complexes also show remarkable performance in N-alkylation reactions, particularly for methylation using methanol as the alkylating agent [13]. The catalyst system achieves high yields with electron-rich and electron-deficient substrates, demonstrating broad functional group tolerance [13]. Mechanistic studies reveal that imine formation and reduction represent the rate-determining steps [13].
Traditional alkylation approaches using alkyl halides remain important for specific synthetic applications [10]. The selection of appropriate leaving groups follows reactivity considerations, with iodides > bromides > chlorides for SN2 reactions [10]. Base selection typically involves potassium carbonate or cesium carbonate in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide [10].
The chloroethylation of cyclopropylmethylamine requires careful optimization of reaction parameters to achieve high yields and selectivity [14] [15] [16]. Temperature optimization studies indicate that reactions proceed optimally between 80-100°C, with yields decreasing above 120°C due to thermal decomposition [17].
Solvent selection plays a critical role in chloroethylation efficiency. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide provide optimal results by enhancing nucleophilicity and substrate solubility [10]. The use of dichloromethane or chloroform may offer advantages for specific substrates but generally provides lower yields [16].
Base concentration optimization reveals that concentrations between 0.1-0.5 M provide optimal results, with 0.2 M representing the ideal balance between reaction rate and substrate stability [17]. Higher base concentrations may lead to substrate decomposition, while lower concentrations result in incomplete conversion [17].
Stoichiometric optimization demonstrates that a slight excess of chloroethylating agent (1.2-1.5 equivalents) improves conversion efficiency while minimizing over-alkylation [17]. The reaction time typically requires 12-24 hours for complete conversion, with yields plateauing after 18 hours [17].
Lewis acid catalysis can enhance chloroethylation efficiency in certain cases. Zinc chloride and tin(IV) chloride have been employed successfully for chloromethylation reactions at loadings of 0.1-2.0 mol% [17]. However, catalyst effects become minimal above 1 mol% loading, making cost-effectiveness an important consideration [17].
Pharmaceutical purification strategies must achieve high purity levels while maintaining acceptable recovery yields [18] [19] [20]. Column chromatography using silica gel stationary phases provides purities of 85-95% with recoveries of 75-85% for quantities up to 100 grams [18]. Normal-phase chromatography offers advantages for cyclopropylmethylamine derivatives due to better selectivity for isomeric compounds [18].
Recrystallization from appropriate solvents can achieve purities of 90-99% with recoveries of 60-80% [18]. Solvent selection for 2-Chloro-N-(2-chloroethyl)-N-(cyclopropylmethyl)ethanamine hydrochloride typically involves acetonitrile or hexane/ethyl acetate mixtures . The crystallization process requires careful temperature control and seeding to ensure reproducible crystal formation [18].
Preparative high-performance liquid chromatography represents the gold standard for achieving pharmaceutical-grade purity levels of 95-99.5% [18] [21]. This technique provides excellent resolution for closely related impurities but is limited to smaller scales (typically up to 50 grams) due to cost considerations [18] [21].
Analytical validation follows International Council for Harmonisation guidelines and encompasses multiple performance parameters [22] [19] [23] [20]. Accuracy assessments require recovery studies at three concentration levels, typically achieving 99.2-100.8% recovery [20]. Precision evaluations involve repeatability studies with relative standard deviations ≤2.0% [20].
Linearity validation requires calibration curves with correlation coefficients ≥0.999 across the analytical range [20]. Detection and quantitation limits must be established using signal-to-noise ratios, typically achieving detection limits ≤0.1 μg/mL and quantitation limits ≤0.3 μg/mL [20]. Specificity studies involve forced degradation experiments to demonstrate separation of the active compound from potential impurities [20].
Industrial scale-up of pharmaceutical synthesis requires systematic evaluation of process parameters, equipment design, and quality control systems [24] [25] [26] [27]. The transition from laboratory scale (1-10 grams) to commercial production (>1000 kilograms) involves multiple intermediate stages, each presenting unique challenges and opportunities [24] [28].
Process development focuses on optimizing chemistry for large-scale operations while maintaining product quality and safety [24] [26]. Key considerations include raw material availability, reaction kinetics at scale, heat transfer efficiency, and mixing uniformity [24] [25]. Laboratory methods optimized for flexibility may require redesign for industrial implementation [24] [26].
Equipment selection becomes critical as scale increases from round-bottom flasks to jacketed reactors and finally to production-scale vessels [27] [29]. Heat transfer considerations become particularly important for exothermic reactions, requiring careful design of cooling systems and temperature control protocols [25] [26]. Mixing efficiency must be maintained across scale changes to ensure uniform reaction conditions [25] [27].
Quality control systems must evolve to accommodate larger batch sizes and continuous production requirements [25] [28]. Process Analytical Technology implementation enables real-time monitoring of critical parameters, reducing batch-to-batch variability [25]. Statistical process control methods help identify trends and prevent quality deviations [25].
Economic considerations include capital equipment costs, which typically increase by factors of 5-10x, 50-100x, and 500-1000x for pilot, demonstration, and commercial scales respectively [27]. Timeline requirements also scale proportionally, with commercial implementation requiring 12-24 months compared to 1-3 months for laboratory optimization [27].
Environmental and safety considerations become paramount at industrial scale [25] [30] [26]. Waste stream management, solvent recovery, and emission controls require specialized equipment and procedures [25] [30]. Regulatory compliance with Good Manufacturing Practice guidelines necessitates comprehensive documentation and validation protocols [25] [28].
Continuous flow processing offers advantages for certain synthetic transformations, potentially reducing costs by 30-40% compared to batch processes . These systems provide enhanced heat transfer, improved mixing, and reduced solvent requirements [31]. However, implementation requires specialized equipment and expertise .
[Table 1: Comparison of Cyclopropylmethylamine Alkylation Pathways - showing Method, Starting Material, Typical Yield (%), Reaction Conditions, Advantages, and Limitations]
[Table 2: Optimization Parameters for Chloroethylation Reactions - detailing Parameter, Optimal Range, Effect on Yield, and Critical Factors]
[Table 3: Analytical Validation Parameters for Pharmaceutical Compounds - presenting Parameter, Acceptance Criteria, Typical Results, and Method Used]
[Table 4: Scale-up Considerations for Industrial Synthesis - outlining Scale Factor, Equipment Type, Key Challenges, Critical Parameters, Success Metrics, Timeline, and Cost Multiplier]
[Table 5: Purification Methods and Analytical Validation Techniques - comparing Technique, Purity Achieved (%), Recovery (%), Scale Limitation, Cost Factor, Time Required, and Analytical Method]